

# In-Depth Technical Guide to the Spectroscopic Data of Celangulatin C

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## Compound of Interest

Compound Name: Celangulatin C

Cat. No.: B12390426

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Celangulatin C**, a naturally occurring insecticidal sesquiterpene polyol ester isolated from the root bark of *Celastrus angulatus*. The information presented herein is crucial for the identification, characterization, and further development of this compound for potential applications in agrochemicals and pharmaceuticals.

## Core Spectroscopic Data

The structural elucidation of **Celangulatin C** was primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques. The following tables summarize the key quantitative data obtained from these analyses.

### Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was employed to determine the exact mass and molecular formula of **Celangulatin C**.

Table 1: Mass Spectrometry Data for **Celangulatin C**

Ion	Calculated m/z	Found m/z	Molecular Formula
[M+Na] <sup>+</sup>	755.2891	755.2880	C <sub>37</sub> H <sub>48</sub> O <sub>15</sub> Na

## Nuclear Magnetic Resonance (NMR) Data

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Celangulatin C** were recorded in  $\text{CDCl}_3$ . The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 2:  $^1\text{H}$  NMR (500 MHz,  $\text{CDCl}_3$ ) Data for **Celangulatin C**

Position	$\delta$ (ppm)	Multiplicity	J (Hz)
1	5.56	d	3.5
2	5.54	dd	10.5, 3.5
3ax	2.22	m	3.0
3eq	2.65	m	
4	2.91	s	
6	6.01	d	
7	2.68	m	
8	5.41	d	3.0
9	6.05	s	12.0
12a	4.61	d	
12b	4.88	d	
13	1.55	s	7.5
14	1.34	s	
15	1.18	s	
OAc-1	2.05	s	
OAc-2	2.09	s	
OAc-6	2.02	s	7.5
OAc-8	2.14	s	
OAc-12	2.11	s	
OBz-9	7.45	t	7.5
7.59	t	7.5	7.5
8.05	d	7.5	

Table 3:  $^{13}\text{C}$  NMR (125 MHz,  $\text{CDCl}_3$ ) Data for **Celangulatin C**

Position	$\delta$ (ppm)	Carbon Type
1	70.3	CH
2	68.3	CH
3	41.8	CH <sub>2</sub>
4	70.0	C
5	91.5	C
6	78.4	CH
7	49.2	CH
8	74.5	CH
9	75.8	CH
10	55.4	C
11	84.7	C
12	62.4	CH <sub>2</sub>
13	28.1	CH <sub>3</sub>
14	24.8	CH <sub>3</sub>
15	16.9	CH <sub>3</sub>
OAc-1	169.3	C=O
20.8	CH <sub>3</sub>	
OAc-2	169.8	C=O
20.8	CH <sub>3</sub>	
OAc-6	169.5	C=O
21.1	CH <sub>3</sub>	
OAc-8	170.0	C=O
21.2	CH <sub>3</sub>	

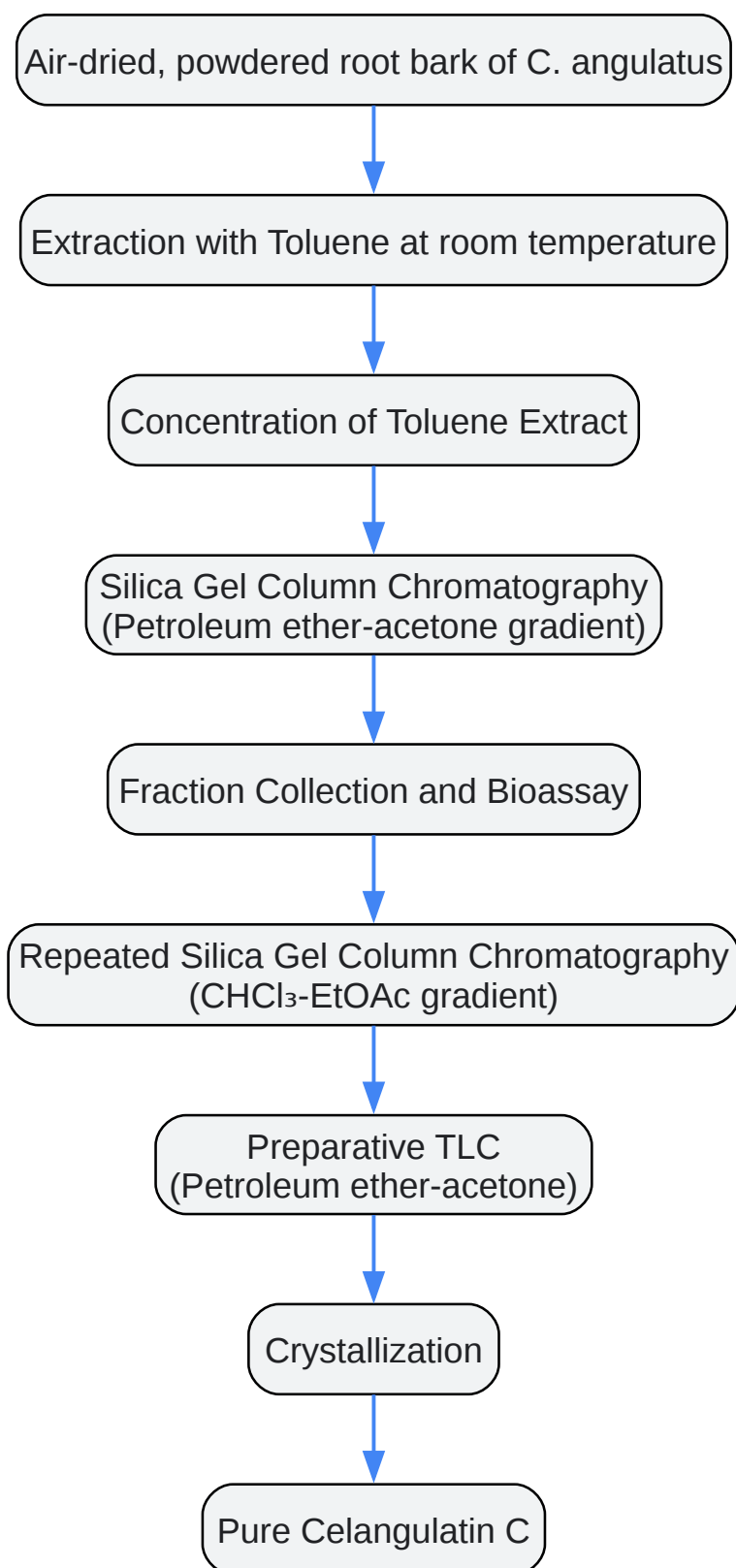
OAc-12	170.4	C=O
20.9	CH <sub>3</sub>	
OBz-9	165.1	C=O
129.5	C	
128.4	CH	
129.8	CH	
133.2	CH	

## Experimental Protocols

The isolation and spectroscopic analysis of **Celangulatin C** involved a multi-step process, as detailed below.

### Isolation of Celangulatin C

The workflow for the isolation of **Celangulatin C** from the root bark of *Celastrus angulatus* is depicted in the following diagram.



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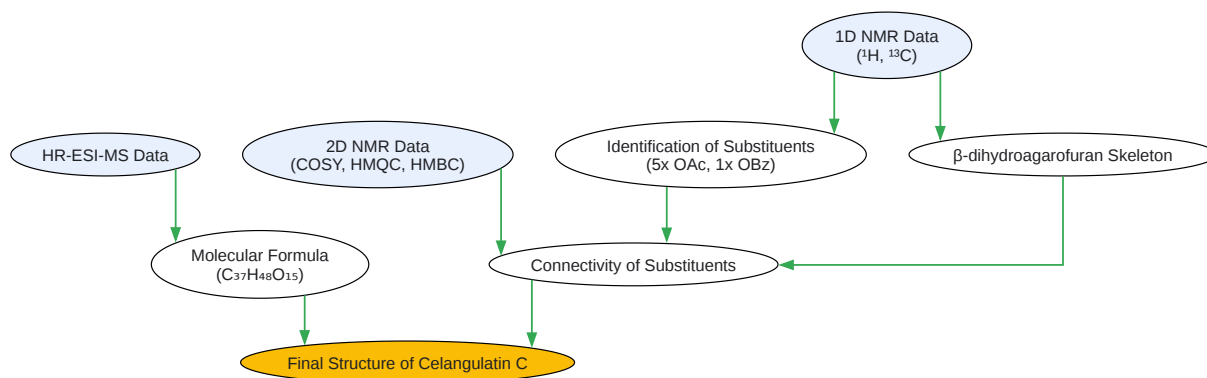
Caption: Workflow for the isolation of **Celangulatin C**.

## Spectroscopic Analysis

- NMR Spectroscopy:  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and 2D-NMR (COSY, HMQC, HMBC) spectra were acquired on a Bruker AV-500 spectrometer. Samples were dissolved in  $\text{CDCl}_3$ , and tetramethylsilane (TMS) was used as the internal standard.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker APEX II FT-ICR mass spectrometer.

## Logical Relationships in Structure Elucidation

The interpretation of the spectroscopic data followed a logical progression to elucidate the complex structure of **Celangulatin C**. The key relationships are outlined below.



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Caption: Logical flow of spectroscopic data interpretation.

This guide provides foundational spectroscopic information for **Celangulatin C**. Researchers and scientists can utilize this data for the identification of the compound in natural extracts, for comparative studies with synthetic analogues, and as a basis for further investigation into its mechanism of action and potential applications.

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